2-bromo-N,N-dipropylbenzenesulfonamide

Lipophilicity LogP Physicochemical Properties

Researchers requiring a regioselective ortho-bromo building block for benzosultam synthesis often face supply inconsistency and isomer contamination. 2-Bromo-N,N-dipropylbenzenesulfonamide (CAS 65000-11-5) directly addresses this gap with high-purity material enabling reproducible Sonogashira coupling-cyclization in 90-98% yield. Key procurement advantages: • Superior regioselectivity driven by ortho-bromo substitution; 3- and 4-bromo isomers are structurally unsuitable for this cyclization pathway. • High lipophilicity (calc. LogP ~4.34) supports membrane permeability optimization in drug discovery. • Available in 96%+ purity; higher grades (up to 99%) reduce downstream purification costs for sensitive material-science and pharma workflows.

Molecular Formula C12H18BrNO2S
Molecular Weight 320.25 g/mol
CAS No. 65000-11-5
Cat. No. B1294174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-dipropylbenzenesulfonamide
CAS65000-11-5
Molecular FormulaC12H18BrNO2S
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
InChIKeyTWGDQZNUMUPOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-dipropylbenzenesulfonamide Overview


2-Bromo-N,N-dipropylbenzenesulfonamide (CAS 65000-11-5) is a brominated benzenesulfonamide derivative, characterized by a sulfonamide group, a bromine atom at the ortho position of the phenyl ring, and two n-propyl chains on the sulfonamide nitrogen [1]. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [2]. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science [3].

Ortho-bromo dipropyl benzenesulfonamide scaffold for regioselective coupling workflows
Supports pharmaceutical and agrochemical intermediate research applications
Reported purity context may support precision synthesis and material science studies

2-Bromo-N,N-dipropylbenzenesulfonamide Uniqueness


The precise substitution pattern and alkyl chain length of 2-bromo-N,N-dipropylbenzenesulfonamide dictate its unique physicochemical properties and reactivity profile, making simple substitution with regioisomers (e.g., 3- or 4-bromo analogs) or N-alkyl variants (e.g., diethyl or dimethyl) scientifically unsound. As shown in the quantitative evidence below, these structural differences lead to significant variations in lipophilicity (LogP) [1], synthetic yield [2], and even storage requirements [3], which can critically impact downstream applications such as cross-coupling efficiency, compound library design, and long-term experimental reproducibility. The bromine atom at the ortho position is a key driver of regioselectivity in reactions like Sonogashira coupling-cyclization to yield benzosultams [4], a pathway for which the 3- or 4-bromo isomers are not directly applicable. Therefore, generic substitution introduces unacceptable variability and risk into scientific workflows.

3- or 4-bromo regioisomers show reported LogP shifts; partitioning behavior may differ substantially across biological and material systems.
N-alkyl variants (diethyl, dimethyl) alter steric and electronic properties; reactivity context from dipropyl scaffold may not transfer directly.
Ortho-bromo substitution enables specific Sonogashira cyclization; meta- or para-bromo isomers may not support equivalent regioselectivity.

2-Bromo-N,N-dipropylbenzenesulfonamide vs. Analogs


LogP Comparison Across Bromo Regioisomers

The lipophilicity of 2-bromo-N,N-dipropylbenzenesulfonamide is significantly different from its 3-bromo regioisomer. The target compound has a reported LogP of 4.3406 [1], whereas the 3-bromo-N,N-dipropylbenzenesulfonamide analog exhibits a LogP of 2.7 [2]. The 4-bromo isomer has an XLogP3 of 4.4 [3], which is comparable to the target compound but still represents a different molecular entity with distinct steric and electronic properties. This difference in lipophilicity is critical for predicting membrane permeability, solubility, and overall pharmacokinetic behavior in biological assays or for tailoring physical properties in material science applications.

LogP Across Regioisomers
Cross-study comparable
Target LogP 4.34 vs 3-bromo LogP 2.7 vs 4-bromo XLogP3 4.4
Reported lipophilicity context supports partitioning behavior review
Calculated LogP values; experimental validation recommended
Lipophilicity LogP Physicochemical Properties Drug Design ADME

Synthetic Yield Benchmarking

A reported synthetic route for 2-bromo-N,N-dipropylbenzenesulfonamide, using 2-bromobenzenesulfonyl chloride and dipropylamine, achieves a yield of approximately 69% [1]. In contrast, a general method for synthesizing N,N-dialkyl sulfonamide derivatives under solventless conditions has been reported to achieve good to excellent yields [2], but specific, quantitative yields for direct analogs under comparable conditions are not consistently reported. The 69% yield for the target compound provides a concrete benchmark for process chemists to evaluate the feasibility and cost-effectiveness of using this specific intermediate in multi-step syntheses. A lower-yielding step would increase the overall cost of goods and waste, making a higher-yielding route for an analog more attractive if substitution were chemically permissible.

Synthetic Yield
Data to verify
~69% from 2-bromobenzenesulfonyl chloride + dipropylamine
Reported yield supports synthetic cost-efficiency assessment
Single-report yield; cross-lab reproducibility to confirm
Synthetic Yield Process Chemistry Cost of Goods Scalability Sulfonamide Synthesis

Regioselective Benzosultam Formation

The ortho-bromo substitution pattern of 2-bromo-N,N-dipropylbenzenesulfonamide is essential for regioselective cyclization reactions. A published method demonstrates that 2-bromobenzenesulfonamides react with terminal alkynes in a one-pot Sonogashira coupling-cyclization sequence to yield benzosultams (benzothiazine dioxide derivatives) in excellent yields (90-98%) and high regioselectivity [1]. This specific transformation is enabled by the proximity of the bromine atom to the sulfonamide group, which facilitates the intramolecular cyclization step. In contrast, 3-bromo and 4-bromo isomers lack this spatial arrangement and would not undergo the same facile, regioselective cyclization to form the identical sultam core, thus providing a critical structural and functional differentiator for medicinal chemistry applications where sultams are privileged structures.

Regioselective Benzosultam
Class-level inference
90–98% yield via Sonogashira coupling-cyclization with terminal alkynes
Supports regioselectivity workflow context for sultam synthesis
Ortho-bromo specific; meta/para isomers not applicable to this pathway
Regioselectivity Sonogashira Coupling Cross-Coupling Benzosultams Heterocycle Synthesis

Purity and Availability Comparison

Commercial availability and purity specifications vary among vendors, which directly impacts procurement decisions for research use. For 2-bromo-N,N-dipropylbenzenesulfonamide, vendors report purity specifications ranging from a minimum of 95% to ≥98% and even 99% [1]. In comparison, the closely related 3-bromo-N,N-dipropylbenzenesulfonamide is offered by some vendors at a 98% purity , while the 4-bromo-N,N-dipropylbenzenesulfonamide is also available at 98% . The availability of the target compound in higher purity grades (up to 99%) may be advantageous for applications requiring stringent purity specifications, such as in material science, advanced intermediate synthesis, or biological assays where impurities could confound results. The choice of vendor and purity grade is a key procurement consideration that directly affects experimental reproducibility and outcome.

Purity Specification
Cross-study comparable
95% to 99% purity across vendors; 99% grade available
Specification context supports procurement-grade selection
Vendor-dependent; COA verification recommended per lot
Purity Specification Procurement Quality Control Vendor Comparison

Storage and Handling Comparison

Storage conditions and hazard classifications are critical logistical factors in procurement. For 2-bromo-N,N-dipropylbenzenesulfonamide, vendor recommendations include long-term storage in a cool, dry place , refrigerated storage , or sealed in dry conditions at 2-8°C . The compound is classified with GHS hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [1]. In contrast, the 4-bromo isomer has a storage recommendation of -4°C for short-term and -20°C for long-term storage [2], and carries hazard statements H303, H313, and H333, which indicate potential harm via ingestion, skin contact, and inhalation [3]. The less stringent storage requirement for the target compound (refrigerated vs. freezer) may simplify inventory management and reduce energy costs, while the differences in hazard statements highlight the need for compound-specific safety assessments and protocols.

Storage & Handling
Cross-study comparable
2–8°C refrigerated (target) vs −20°C freezer (4-bromo); distinct GHS profiles
Handling context supports logistics planning and safety protocol review
Compound-specific SDS review required; hazard statements differ per isomer
Storage Stability Safety Handling GHS Procurement Logistics

2-Bromo-N,N-dipropylbenzenesulfonamide Applications


Benzosultam Synthesis for Drug Discovery

This compound is a key starting material for the one-pot Sonogashira coupling-cyclization reaction to generate benzosultams in 90-98% yield [1]. This specific ortho-bromo substitution is essential for regioselective cyclization, a transformation not possible with 3- or 4-bromo analogs. Researchers focused on developing new antiviral, antimicrobial, or anticancer agents will find this building block irreplaceable for efficiently constructing diverse sultam libraries [1].

Lipophilic Probe Design

With a calculated LogP of 4.3406 [2], 2-bromo-N,N-dipropylbenzenesulfonamide is significantly more lipophilic than its 3-bromo isomer (LogP 2.7) [3]. This property makes it the preferred choice for applications where increased membrane permeability or altered solubility profiles are desired, such as in the design of cell-permeable probes, hydrophobic materials, or in optimizing the pharmacokinetic properties of a lead compound series where higher lipophilicity is correlated with target engagement [2].

Process Chemistry Benchmarking

The reported synthetic yield of ~69% from 2-bromobenzenesulfonyl chloride and dipropylamine provides a clear, quantitative benchmark for process chemists [4]. When evaluating the cost-effectiveness and scalability of a synthetic route, this specific yield allows for a direct comparison with alternative building blocks or synthetic methodologies. This enables data-driven decisions to minimize cost of goods and waste, which is not possible with analogs where such data may be lacking or less favorable [4].

High-Purity Intermediate for Advanced Materials

The commercial availability of 2-bromo-N,N-dipropylbenzenesulfonamide in high-purity grades (up to 99% [5]) makes it a superior choice for applications where trace impurities can significantly impact material performance or reaction outcomes. For example, in the synthesis of advanced materials, such as those used in electronics or catalysis, the 99% purity specification ensures a higher degree of consistency and reliability compared to the more common 98% grade, potentially reducing the need for additional, costly purification steps [5].

Application
Selection Property
Validation Focus
Benzosultam Synthesis Research
Ortho-bromo regioselectivity context
Sultam cyclization efficiency review
Lipophilic Probe Development
LogP-driven partitioning context
Membrane permeability study context
Process Chemistry Benchmarking
Reported synthetic yield context
Cost-efficiency and scalability review
High-Purity Intermediate Research
Purity-grade specification context
Impurity-sensitive application review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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